BRD-8899

Übersicht

Beschreibung

BRD8899 ist ein selektiver Inhibitor der Serin/Threonin-Kinase 33 (STK33). Diese Verbindung wurde auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere im Kontext der Krebsforschung. Trotz seiner hohen Wirksamkeit zeigte BRD8899 eine begrenzte Wirksamkeit bei der Abtötung von KRAS-abhängigen Krebszellen .

Wissenschaftliche Forschungsanwendungen

BRD8899 wurde ausgiebig auf seine potenziellen Anwendungen in der Krebsforschung untersucht. Es wurde zunächst angenommen, dass es therapeutische Vorteile für Krebserkrankungen bietet, die onkogene Mutationen im KRAS-Gen tragen. Studien haben gezeigt, dass BRD8899 KRAS-abhängige Krebszellen nicht effektiv abtötet . Trotz dessen bleibt BRD8899 ein wertvolles Werkzeug, um die Rolle von STK33 in verschiedenen zellulären Prozessen zu untersuchen. Es wird in biochemischen Assays zur Quantifizierung der Kinaseaktivität und in zellbasierten Assays zur Untersuchung der Auswirkungen der Kinasehemmung verwendet .

Wirkmechanismus

BRD8899 übt seine Wirkungen aus, indem es die Kinaseaktivität von STK33 hemmt. Die Verbindung bindet an die aktive Stelle von STK33 und verhindert die Phosphorylierung seiner Substrate. Diese Hemmung führt zu verringerten Spiegeln an phosphoryliertem Ezrin, einem nachgeschalteten Ziel von STK33 . Die molekularen Ziele und Signalwege, die an der Wirkung von BRD8899 beteiligt sind, umfassen die STK33-MST4-Ezrin-Signalisierungsachse .

Wirkmechanismus

Target of Action

BRD-8899 is primarily a Serine/Threonine Kinase 33 (STK33) inhibitor . STK33 is a protein kinase that plays a crucial role in cell cycle regulation and apoptosis .

Mode of Action

This compound inhibits the enzymatic function of STK33 . It binds to the kinase, reducing its activity, which in turn affects the phosphorylation of various substrates within the cell .

Biochemical Pathways

The inhibition of STK33 by this compound impacts several biochemical pathways. One significant pathway is the MST4-Ezrin pathway . MST4 is a substrate of STK33, and Ezrin is a downstream effector of MST4. This compound decreases the phosphorylation of Ezrin, indicating a disruption in this pathway .

Pharmacokinetics

Like other small molecule inhibitors, factors such as absorption, distribution, metabolism, and excretion (adme) would play a crucial role in its bioavailability and efficacy .

Result of Action

The inhibition of STK33 by this compound has been shown to have an impact on cancer cells. It was found to enhance apoptosis via S-phase cell cycle arrest in both lung and breast cancer cells . It’s worth noting that this compound failed to kill kras-dependent cells .

Biochemische Analyse

Biochemical Properties

BRD-8899 interacts with the serine/threonine kinase STK33 . In biochemical assays, this compound has been shown to inhibit the kinase activity of STK33, which is involved in various cellular processes

Cellular Effects

In cellular studies, this compound has been shown to have no effect on the viability of KRAS-dependent cancer cells . This suggests that while this compound can inhibit STK33 activity, this does not translate into a reduction in cell viability in these cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of STK33’s kinase activity . Despite this inhibition, this compound does not appear to affect the viability of KRAS-dependent cancer cells, suggesting that STK33’s kinase activity may not be a promising therapeutic target for these cancers .

Vorbereitungsmethoden

Die Synthese von BRD8899 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Der Syntheseweg umfasst typischerweise die Verwendung von rekombinantem humanem STK33 in voller Länge, das in Baculoviren exprimiert wird, und dem allgemeinen Kinasesubstrat Myelin-Basisches Protein (MBP). Die Reaktionsbedingungen werden optimiert, um die STK33-Kinase-abhängige Erzeugung von Adenosindiphosphat (ADP) zu quantifizieren .

Analyse Chemischer Reaktionen

BRD8899 unterliegt hauptsächlich Phosphorylierungsreaktionen. In-vitro-Studien haben gezeigt, dass BRD8899 in NOMO-1-Zellen zu einer verminderten Phosphorylierung des MST4-Substrats Ezrin führt . Die Verbindung zeigt keine signifikante Aktivität bei Oxidations-, Reduktions- oder Substitutionsreaktionen. Häufig verwendete Reagenzien in diesen Reaktionen sind Adenosintriphosphat (ATP) und verschiedene Kinasesubstrate . Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist phosphoryliertes Ezrin .

Vergleich Mit ähnlichen Verbindungen

BRD8899 ist einer von mehreren Inhibitoren von STK33. Andere ähnliche Verbindungen sind BRD4980, BRD9949 und Dimethyl Fasudil (BRD7446) . Diese Verbindungen haben unterschiedliche Potenzen und Selektivitäten für STK33. BRD8899 zeichnet sich durch seine hohe Potenz aus, mit einem Wert der Hemmkonzentration 50 (IC50) von 11 Nanomolar . Wie BRD8899 zeigten diese Verbindungen eine begrenzte Wirksamkeit bei der Abtötung von KRAS-abhängigen Krebszellen .

Eigenschaften

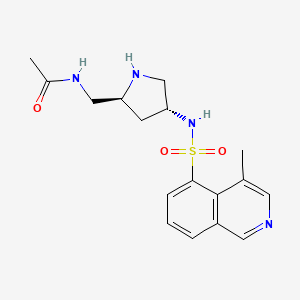

IUPAC Name |

N-[[(2S,4R)-4-[(4-methylisoquinolin-5-yl)sulfonylamino]pyrrolidin-2-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3S/c1-11-7-18-8-13-4-3-5-16(17(11)13)25(23,24)21-15-6-14(20-10-15)9-19-12(2)22/h3-5,7-8,14-15,20-21H,6,9-10H2,1-2H3,(H,19,22)/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAAADIFKRHNJHA-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC2=C1C(=CC=C2)S(=O)(=O)NC3CC(NC3)CNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=CC2=C1C(=CC=C2)S(=O)(=O)N[C@@H]3C[C@H](NC3)CNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

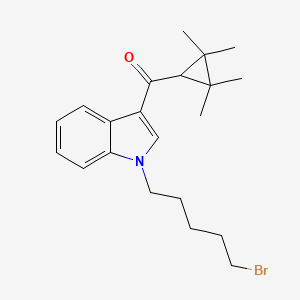

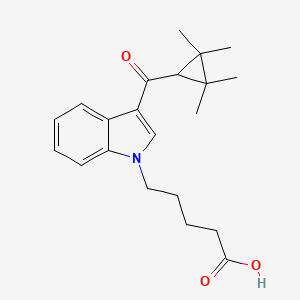

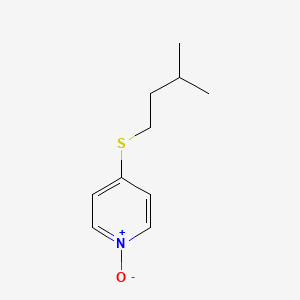

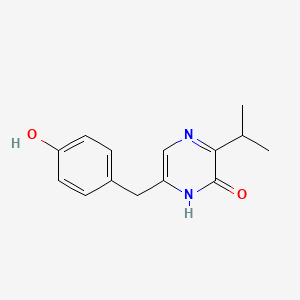

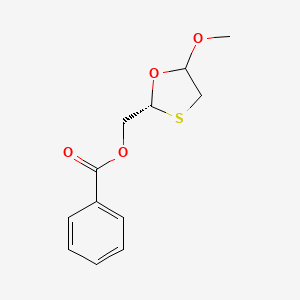

Feasible Synthetic Routes

Q1: What is the intended target of BRD-8899 and what were the expected outcomes of its inhibition?

A1: this compound is a potent and selective inhibitor of the serine/threonine kinase STK33. [] Previous research suggested that KRAS-dependent cancer cells might be particularly sensitive to the downregulation of STK33. [] Therefore, it was hypothesized that inhibiting STK33 with this compound could lead to the death of these cancer cells and potentially offer a novel therapeutic strategy.

Q2: Did this compound demonstrate the expected impact on KRAS-dependent cancer cell viability?

A2: Despite its potent inhibitory activity against STK33, this compound failed to significantly impact the viability of KRAS-dependent cancer cells. [] This finding suggests that inhibiting the kinase activity of STK33 alone may not be an effective approach for targeting KRAS-driven cancers.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,3aR,6aS)-Di-tert-butyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B590434.png)

![(1S,3aR,6aS)-Hexahydro-cyclopenta[c]pyrrole-1,2(1H)-dicarboxylic Acid 2-(tert-Butyl) Ester 1-Methyl Ester](/img/structure/B590438.png)

![4-[2-(4-Hexylphenyl)pyrimidin-5-yl]phenol](/img/structure/B590440.png)

![benzyl N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]carbamate](/img/structure/B590444.png)

![5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B590447.png)

![[(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methanol](/img/structure/B590454.png)